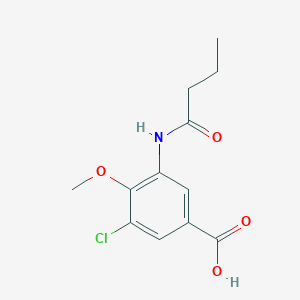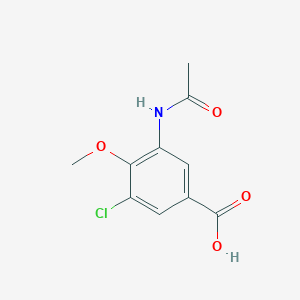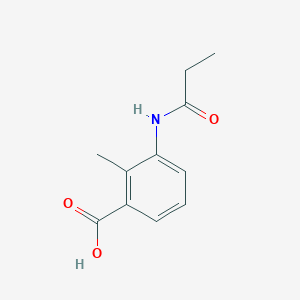![molecular formula C22H19N3O5 B243559 3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243559.png)
3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a member of the benzamide family of compounds and has been found to exhibit several interesting biological activities. In
Mécanisme D'action
The mechanism of action of 3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is not fully understood, but it is believed to act through several different pathways. It has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, as well as modulating the immune response by inhibiting the production of pro-inflammatory cytokines. It has also been found to have a direct cytotoxic effect on cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, as well as modulating the immune response by inhibiting the production of pro-inflammatory cytokines. It has also been found to have a direct cytotoxic effect on cancer cells, making it a potential candidate for cancer therapy. Additionally, it has been found to have a modulatory effect on the immune system, making it a potential candidate for the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for drug development. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One area of focus could be the development of more efficient synthesis methods for this compound. Additionally, further research could be conducted to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the potential use of this compound in combination with other drugs could also be explored to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves a series of chemical reactions. The first step involves the synthesis of 2-methoxy-5-(pyridin-2-yl)phenol, which is then reacted with 1,3-dibromo-5,5-dimethylhydantoin to produce the corresponding brominated derivative. The brominated derivative is then reacted with 2-methoxy-5-(pyridin-2-yl)aniline to yield the final product, 3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide.
Applications De Recherche Scientifique
3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been found to exhibit several interesting biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Furthermore, it has been shown to have a modulatory effect on the immune system, making it a potential candidate for the treatment of autoimmune disorders.
Propriétés
Formule moléculaire |
C22H19N3O5 |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
3,5-dimethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H19N3O5/c1-27-15-9-14(10-16(12-15)28-2)21(26)24-17-11-13(6-7-18(17)29-3)22-25-20-19(30-22)5-4-8-23-20/h4-12H,1-3H3,(H,24,26) |
Clé InChI |
WKCQZCKQVPOFSG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC(=C4)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-aminophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B243478.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B243490.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B243491.png)
![N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243500.png)
![N-[4-(cyanomethyl)phenyl]-3-methylbutanamide](/img/structure/B243501.png)
![N-[4-(cyanomethyl)phenyl]butanamide](/img/structure/B243502.png)
![Methyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B243510.png)




![4-Methoxy-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B243534.png)

![N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]-2-furamide](/img/structure/B243537.png)